molecular formula C7H6BrNO2 B2998346 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol CAS No. 1824848-94-3

3-Bromo-2-[(E)-hydroxyiminomethyl]phenol

Cat. No. B2998346
M. Wt: 216.034
InChI Key: OABDBPDARGYMOQ-RUDMXATFSA-N
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Description

3-Bromo-2-[(E)-hydroxyiminomethyl]phenol is a chemical compound with the linear formula C13H10BrNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of phenols like 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Phenols like 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol are very reactive towards electrophilic aromatic substitution . The reactivity of phenols can be changed dramatically by changes in the reaction conditions and the structure of the aryl halide .

Safety And Hazards

The safety information for 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using protective clothing .

Relevant Papers The relevant papers retrieved include a study on the structural relevance of intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases . This paper provides a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules where the molecular structures of the title compound have been optimized .

properties

IUPAC Name

3-bromo-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABDBPDARGYMOQ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-[(E)-hydroxyiminomethyl]phenol

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